3-Oxalobenzene-1,2-dicarboxylic acid
CAS No.: 64086-99-3
Cat. No.: VC19433405
Molecular Formula: C10H6O7
Molecular Weight: 238.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64086-99-3 |
|---|---|
| Molecular Formula | C10H6O7 |
| Molecular Weight | 238.15 g/mol |
| IUPAC Name | 3-oxalophthalic acid |
| Standard InChI | InChI=1S/C10H6O7/c11-7(10(16)17)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,12,13)(H,14,15)(H,16,17) |
| Standard InChI Key | PKCVLLKHYSQMJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-oxalophthalic acid, reflects its structural relationship to phthalic acid (benzene-1,2-dicarboxylic acid), with an additional oxalyl group (-C(=O)-C(=O)-OH) at the 3-position. The canonical SMILES representation, C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)C(=O)O, highlights the conjugated system formed by the benzene ring and carboxyl groups. The presence of three ionizable protons (from two carboxylic acids and one oxalyl group) confers pH-dependent solubility and reactivity, with predicted pKa values analogous to related dicarboxylic acids like oxalic acid (pKa₁ 1.27, pKa₂ 4.27) .
Crystallographic and Spectroscopic Data
Though experimental crystallographic data for 3-oxalobenzene-1,2-dicarboxylic acid remains unpublished, its structural analogs provide insights. For example, phthalic acid forms hydrogen-bonded dimers in the solid state, a feature likely shared by this compound. Infrared spectroscopy would reveal characteristic stretches for carboxylic O-H (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹).
Physicochemical Characteristics
The compound’s molar mass (238.15 g/mol) and high oxygen content (47.06% by mass) suggest polar interactions in solution. While solubility data specific to this acid is unavailable, trends in dicarboxylic acids indicate moderate water solubility for shorter-chain analogs (e.g., oxalic acid: 10.4 g/100 mL at 20°C) . The following table summarizes key properties:
Synthesis and Manufacturing
Conventional Organic Synthesis
The synthesis of 3-oxalobenzene-1,2-dicarboxylic acid typically involves multi-step oxidation of substituted benzene precursors. A plausible route begins with 1,2,3-trimethylbenzene, subjected to sequential oxidation using potassium permanganate (KMnO₄) or ozone (O₃) to introduce carboxyl groups. The oxalyl moiety may be appended via Friedel-Crafts acylation with oxalyl chloride, followed by hydrolysis. Critical parameters include:
-
Temperature control (0–5°C during acylation to prevent side reactions)
-
Solvent selection (polar aprotic solvents like dimethylformamide)
-
Catalyst use (Lewis acids such as AlCl₃ for electrophilic substitution) .
Advanced Catalytic Methods
Patent WO2012134397A1 describes a carbonylation-based approach for dicarboxylic acid synthesis, utilizing transition-metal catalysts (e.g., palladium or rhodium complexes) to introduce carboxyl groups into unsaturated substrates . Applied to 3-oxalobenzene derivatives, this method could enhance regioselectivity and yield. For example, reacting 3-vinylbenzoic acid with carbon monoxide (CO) under high pressure (50–100 bar) in the presence of a Pd(II)-bipyridine catalyst may selectively generate the target compound .
Yield Optimization Strategies
-
Stepwise purification: Isolation of intermediates via recrystallization (e.g., using ethanol/water mixtures) minimizes byproduct formation.
-
Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving energy efficiency.
Challenges and Future Directions
Current limitations include scalability of synthesis and limited solubility in nonpolar media. Future research should prioritize:
-
Green chemistry approaches: Developing aqueous-phase reactions or biocatalytic methods to reduce reliance on hazardous solvents.
-
Structure-activity relationship (SAR) studies: Systematically modifying substituents to optimize properties for specific applications.
-
Computational modeling: Density functional theory (DFT) calculations to predict reactivity and guide synthetic efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume